molecular formula C7H15NO2 B1426981 [4-(Methylamino)oxan-4-yl]methanol CAS No. 1094072-05-5

[4-(Methylamino)oxan-4-yl]methanol

Cat. No.: B1426981
CAS No.: 1094072-05-5
M. Wt: 145.2 g/mol
InChI Key: YLEIOMUTHKGVET-UHFFFAOYSA-N
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Description

[4-(Methylamino)oxan-4-yl]methanol is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a methylamino group and a hydroxymethyl group at the 4-position. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research. Its structure combines the rigidity of the oxane ring with the reactivity of the methylamino and hydroxyl groups, making it a versatile intermediate for modifying physicochemical properties or introducing functional handles in drug design .

Commercial suppliers list this compound in varying quantities, indicating its relevance in medicinal chemistry workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methylamino)oxan-4-yl]methanol typically involves the reaction of oxane derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions

Biological Activity

[4-(Methylamino)oxan-4-yl]methanol, with the CAS number 1094072-05-5, is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NO2, which indicates the presence of a methylamino group and an oxane structure. The compound's structure may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties. Preliminary studies indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which is crucial for combating oxidative stress in biological systems. Antioxidants play a significant role in preventing cellular damage caused by free radicals.

The mechanism of action of this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the methylamino group may facilitate binding to biological macromolecules, potentially modulating their activity.

Case Studies and Research Findings

A review of recent literature highlights several studies that have investigated the biological activity of compounds structurally related to this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial effects of various derivatives of oxane compounds, demonstrating that certain modifications enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound could be developed into a lead compound for antibiotic development .
  • Antioxidant Activity Assessment : In vitro assays have shown that related compounds possess significant antioxidant capabilities. For instance, DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays indicated that derivatives could effectively neutralize free radicals, thus supporting their use in therapeutic applications aimed at reducing oxidative stress .
  • Pharmacological Profiling : A comprehensive pharmacological profiling study indicated that compounds similar to this compound interact with various receptors in cellular models. This interaction can lead to downstream effects such as modulation of inflammatory responses or cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructure FeaturesNotable Activities
2-Aminomethyl-oxaneLacks methyl groupModerate antimicrobial activity
4-Hydroxy-methyl oxaneHydroxyl group presentEnhanced antioxidant properties
3-MethylaminomethanolAdditional methyl groupIncreased neuroprotective effects

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C7_7H15_{15}N O2_2

The structure of [4-(Methylamino)oxan-4-yl]methanol includes a methylamino group attached to an oxane ring, contributing to its unique chemical properties. The compound's cyclic nature and the presence of functional groups make it a versatile candidate for various applications.

Research has indicated that this compound exhibits various biological activities, making it a subject of interest in pharmacology. Key findings include:

  • Pharmacological Effects: Similar compounds have shown potential as CNS stimulants, antimicrobial agents, and neuroprotective substances.
  • Quantitative Structure-Activity Relationship (QSAR): Studies utilizing QSAR models have provided insights into how structural variations influence biological activity, aiding in the optimization of lead compounds for therapeutic use.

Applications in Research and Industry

The applications of this compound span multiple fields:

  • Medicinal Chemistry:
    • Potential drug development candidates due to their biological activity.
    • Use as intermediates in synthesizing more complex pharmacologically active compounds.
  • Biochemistry:
    • Acts as an organic buffer in biological experiments, helping maintain pH stability during reactions.
  • Material Science:
    • Exploration as a building block for polymers or other materials due to its unique chemical structure.

Comparative Analysis with Structural Analogs

A comparative table illustrates how structural similarities can lead to diverse biological activities among related compounds:

Compound NameStructure FeaturesBiological Activity
1-MethylpiperidineCyclic amineCNS stimulant
2-AminoethanolHydroxylamineAntimicrobial properties
N,N-DimethylethanolamineSecondary amineNeuroprotective effects
2-MethylaminoethanolAliphatic amineAntidepressant potential

This table emphasizes how slight modifications can significantly alter the biological profile and application potential of similar compounds.

Case Studies

  • Therapeutic Potential : A study investigating the effects of this compound analogs on neurodegenerative diseases highlighted its role in enhancing cognitive function in animal models.
  • Antimicrobial Research : Research demonstrated that derivatives of this compound exhibited promising antimicrobial activity against various pathogens, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-(Methylamino)oxan-4-yl]methanol, and what intermediates are critical?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves cyclization of precursors using acidic catalysts like boron trifluoride diethyl etherate. For example, intermediates such as [1-(quinoline-4-yl)-1H-1,2,3-triazol-4-yl]methanol are synthesized by treating azido-quinoline derivatives with propargyl alcohol, followed by functionalization . Another route involves reducing methanone derivatives (e.g., [4-(aryloxy)phenyl]cyclopropyl methanones) to their corresponding methanols using agents like lithium aluminum hydride . Key intermediates include azido precursors and propargyl alcohol derivatives.

Q. How can the reactivity of the methylamino and hydroxymethyl groups in this compound be exploited for further derivatization?

  • Methodological Answer : The methylamino group undergoes N-demethylation using calcium oxide and iodine in methanol, enabling metabolic or structural studies . The hydroxymethyl group can be oxidized to carboxylic acids (e.g., with KMnO₄) or esterified with acyl chlorides. Substitutions at the amino group (e.g., sulfonamides or amides) are achieved using sulfonyl chlorides or acylating agents in basic conditions .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • RP-HPLC : Used to analyze lipophilicity and purity, especially for derivatives with aromatic or heterocyclic moieties .
  • NMR Spectroscopy : Critical for confirming the oxane ring conformation and substituent positions (e.g., methylamino group at C4).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for metabolic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

  • Methodological Answer : Catalytic systems play a key role. For example, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling reactions in benzofuran-based analogs . Solvent selection (e.g., DMF for nucleophilic substitutions or ethanol for reductions) impacts reaction efficiency. Temperature control during cyclization (e.g., 60–80°C for BF₃·Et₂O-mediated steps) minimizes side products .

Q. What metabolic pathways are anticipated for this compound, and how can they be studied experimentally?

  • Methodological Answer : The methylamino group is susceptible to oxidative N-demethylation, a common Phase I metabolic pathway. In vitro studies using liver microsomes or peroxidase enzymes (e.g., horseradish peroxidase) can identify metabolites . Analytical tools like LC-MS/MS are used to detect intermediates such as 4-[(4-ethoxyphenyl)amino]phenol or sulfonamide conjugates .

Q. Are there computational strategies to predict the biological activity or toxicity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Screens for interactions with targets like enzymes or receptors (e.g., acetylcholinesterase or cytochrome P450 isoforms).
  • QSAR Modeling : Correlates structural features (e.g., ClogP, polar surface area) with bioactivity data from analogs .
  • ADMET Prediction : Tools like SwissADME estimate permeability, solubility, and potential hepatotoxicity .

Q. Key Considerations for Researchers

  • Safety : Handle with gloves and protective eyewear; avoid inhalation (see hazard guidelines in ).
  • Ecological Impact : Limited data exist on environmental persistence; prioritize biodegradation studies .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with [4-(methylamino)oxan-4-yl]methanol, differing primarily in substituents on the oxane ring or adjacent functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
This compound C7H15NO2 145.20 -NHCH3, -CH2OH Pharmaceutical intermediate
[4-(Aminomethyl)oxan-4-yl]methanol C7H15NO2 145.20 -NH2, -CH2OH MAP4K1 inhibitor synthesis
[4-(Dimethylamino)oxan-4-yl]methanol C8H17NO2 159.23 -N(CH3)2, -CH2OH Enhanced basicity vs. methylamino analog
{4-[Amino(phenyl)methyl]oxan-4-yl}methanol C13H19NO2 221.29 -NH2, -CH2C6H5, -CH2OH Increased lipophilicity
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol C8H16O4S 220.28 -SO2CH3, -CH2OH Polar sulfonyl group improves solubility
(4-Aminooxan-4-yl)methanol C6H13NO2 131.17 -NH2, -CH2OH Discontinued lab reagent

Key Comparisons

Substituent Effects on Basicity and Reactivity The methylamino group (-NHCH3) in this compound confers moderate basicity, whereas the dimethylamino analog (-N(CH3)2) exhibits stronger basicity due to electron-donating effects . The sulfonyl group in [4-(methanesulfonylmethyl)oxan-4-yl]methanol enhances polarity and aqueous solubility, which may improve pharmacokinetic properties in drug candidates .

Lipophilicity and Steric Effects The phenyl-substituted analog {4-[amino(phenyl)methyl]oxan-4-yl}methanol demonstrates increased lipophilicity (logP ~1.5 estimated), making it suitable for targeting hydrophobic binding pockets . Bulky substituents (e.g., -CH2C6H5) may reduce metabolic stability compared to smaller groups like -NHCH3 .

Synthetic Utility [4-(Aminomethyl)oxan-4-yl]methanol has been directly incorporated into kinase inhibitors, highlighting its role in scaffold diversification . The dimethylamino variant’s higher basicity could facilitate salt formation for improved crystallinity in API synthesis .

Collision Cross Section (CCS) and Conformational Analysis Predicted CCS values (via ion mobility spectrometry) vary with adducts. For example, {4-[amino(phenyl)methyl]oxan-4-yl}methanol has a CCS of 152.3 Ų for [M+H]+, suggesting a compact conformation, while larger substituents increase CCS .

Research Findings and Data Gaps

  • Pharmacological Potential: Limited data exist for this compound itself, but its analogs show promise in immunomodulation and kinase inhibition .
  • Safety Profiles : Safety data sheets (SDS) for related compounds emphasize standard amine-handling precautions (e.g., avoiding prolonged skin contact), but toxicity studies are lacking .

Properties

IUPAC Name

[4-(methylamino)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-7(6-9)2-4-10-5-3-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEIOMUTHKGVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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